molecular formula C26H35Cl2N7O B1679120 PD-161570 CAS No. 192705-80-9

PD-161570

カタログ番号: B1679120
CAS番号: 192705-80-9
分子量: 532.5 g/mol
InChIキー: MKVMEJKNLUWFSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD 161570は、ヒト線維芽細胞増殖因子受容体1(FGFR1)の強力なATP競合阻害剤です。 また、血小板由来成長因子受容体(PDGFR)、上皮成長因子受容体(EGFR)、c-Srcなどの他のチロシンキナーゼも阻害します

準備方法

PD 161570の合成は、ピリド[2,3-d]ピリミジン構造のコアを調製することから始まる複数のステップを含みます。合成経路には一般的に以下のステップが含まれます。

化学反応の分析

PD 161570は、次のようないくつかの種類の化学反応を受けます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成をもたらす可能性があり、置換反応はさまざまな官能基を分子に導入することができます。

科学的研究の応用

Cancer Treatment

  • Ovarian Carcinoma : PD-161570 has shown efficacy in inhibiting the growth of ovarian carcinoma cells by suppressing the constitutive phosphorylation of FGFR1. This inhibition leads to reduced cell proliferation in vitro .
  • Nasopharyngeal Carcinoma : In studies involving nasopharyngeal epithelial cells, this compound demonstrated a significant reduction in cell migration and invasion, highlighting its potential as a therapeutic agent against cancers driven by FGFR1 signaling .
  • Small Cell Carcinoma : The compound has been identified as a selective hit in drug screens for small cell carcinoma, suggesting that it may be beneficial for patients with specific receptor tyrosine kinase dependencies .

Angiogenesis Inhibition

This compound has been implicated in the inhibition of basic fibroblast growth factor (bFGF)-mediated angiogenesis. Studies indicate that it effectively reduces angiogenic responses in various models, making it a candidate for therapeutic strategies aimed at preventing tumor vascularization .

Bone Development and Disorders

Research indicates that this compound can modulate signaling pathways involved in bone development. It has been shown to inhibit both bone morphogenetic protein (BMP) and transforming growth factor-beta (TGF-β) signaling pathways, which are critical in skeletal disorders . This application is particularly relevant for conditions like fibrodysplasia ossificans progressiva (FOP), where aberrant bone formation occurs.

Case Studies and Research Findings

StudyFindingsApplication
Inhibition of FGF-1 Receptor Tyrosine Kinase Demonstrated nanomolar potency against FGFR1 with significant selectivity over PDGFR and EGFR.Cancer treatment, specifically ovarian carcinoma .
Angiogenesis Studies This compound effectively inhibited bFGF-mediated angiogenesis in vitro.Potential use in anti-cancer therapies to prevent tumor vascularization .
Bone Signaling Modulation Inhibits BMP and TGF-β signaling pathways, affecting chondrogenesis and heterotopic ossification.Application in treating skeletal disorders like FOP .
RTK Dependency in Small Cell Carcinoma Identified as a selective inhibitor in drug screening for small cell carcinoma models.Targeted therapy for specific cancer types with RTK dependency .

類似化合物との比較

PD 161570は、複数のチロシンキナーゼを高い効力で阻害する能力においてユニークです。類似の化合物には次のものがあります。

これらの化合物と比較して、PD 161570は、複数のチロシンキナーゼを高い効力で阻害する、より幅広い活性を示します .

生物活性

PD-161570 is a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically designed to target the FGF signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea
  • Molecular Formula : C26H35Cl2N7O
  • Purity : ≥97%

This compound demonstrates potent inhibition of FGFR with an IC50 value of approximately 40 nM. It exhibits selectivity over other receptor tyrosine kinases such as PDGF receptor (IC50 = 262 nM) and EGFR (IC50 = 3700 nM) . The compound effectively inhibits FGFR receptor phosphorylation and suppresses the growth of A121 cells in vitro .

Inhibition of Cell Growth

In studies involving human ovarian carcinoma cells (A121), this compound has been shown to inhibit cell growth by blocking the constitutive phosphorylation of FGFR . This property makes it a candidate for therapeutic applications in cancers where FGFR signaling is aberrant.

Developmental Studies

Research on chicken limb development revealed that this compound affects skeletal formation. The treatment led to significant deformities in limb structures, such as the absence of the radius and deformations in metacarpal bones. These findings indicate that FGFR signaling is critical for proper limb development and that this compound can disrupt this process at various developmental stages .

Case Studies

  • Heterotopic Ossification (HO) : A study demonstrated that this compound inhibited both BMP and TGF-β signaling pathways in models of HO. The compound effectively suppressed chondrogenesis in induced pluripotent stem cells derived from patients with fibrodysplasia ossificans progressiva (FOP), indicating its potential therapeutic role in managing this condition .
  • Sensitivity in Cancer Models : In small cell carcinoma models, this compound was identified as a potent inhibitor among several receptor tyrosine kinase inhibitors. It showed selective sensitivity in SCCOHT cell lines, highlighting its potential as a targeted therapy for specific cancer types .

Data Table: Biological Activity Summary

Activity IC50 Value (nM) Target
FGFR40Fibroblast Growth Factor
PDGFR262Platelet-Derived Growth Factor
EGFR3700Epidermal Growth Factor
Phosphorylation Inhibition622FGFR Phosphorylation

Q & A

Basic Research Questions

Q. What are the primary molecular targets of PD-161570, and how do its inhibitory mechanisms differ across these targets?

this compound is a potent ATP-competitive inhibitor targeting fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 39.9 nM and a Ki of 42 nM . It also inhibits platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and c-Src tyrosine kinases, albeit with lower potency (IC50 values of 310 nM, 240 nM, and 44 nM, respectively) . Methodologically, kinase inhibition assays using recombinant enzymes and ATP analogs (e.g., ELISA-based phosphorylation assays) are critical for quantifying selectivity. Researchers should validate specificity via counter-screening against unrelated kinases and use structural modeling to explain differential binding affinities .

Q. What experimental models are suitable for studying this compound’s effects on cancer cell behavior?

In vitro 2D and 3D co-culture systems with colorectal cancer cells (e.g., SW620, HT29) and fibroblasts are widely used to assess this compound’s role in blocking FGFR-SRC signaling and integrin-mediated adhesion . Key endpoints include migration assays (scratch/wound healing), invasion metrics (Matrigel penetration), and morphological changes (e.g., cell elongation). Dose-response curves (e.g., 0–100 nM this compound) should be generated to establish IC50 values in context-specific models .

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?

Dose ranges should span 1–1000 nM, with incremental logarithmic dilutions to capture threshold effects. For example, in glucolipotoxicity studies, this compound reduced insulin secretion in murine islets dose-dependently (0–100 nM), with significant suppression observed at ≥50 nM . Include positive controls (e.g., PD-173074 for FGFR) and normalize data to vehicle-treated samples. Replicate experiments across ≥3 biological replicates to account for variability .

Q. What validation methods confirm this compound’s target engagement in cellular assays?

Use phospho-specific antibodies in Western blotting to quantify FGFR downstream signaling (e.g., ERK1/2 phosphorylation). Combine with siRNA knockdown of FGFR to confirm on-target effects. Off-target activity can be assessed via multiplex kinase profiling panels .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s observed effects across different biological contexts?

this compound suppresses insulin secretion in pancreatic islets at high doses (≥50 nM) but inhibits cancer cell migration/invasion at lower doses (10–50 nM) . To reconcile these findings:

  • Perform tissue-specific pharmacokinetic profiling to compare drug bioavailability.
  • Evaluate off-target effects (e.g., EGFR inhibition in islets vs. FGFR inhibition in cancer).
  • Use transcriptomics (RNA-seq) to identify context-dependent signaling pathways modulated by this compound .

Q. What methodologies integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine phosphoproteomics (to map kinase inhibition) with RNA-seq (to identify downstream gene expression changes). For example, in cancer-fibroblast co-cultures, this compound blocks FGFR-SRC signaling, which can be validated via pathway enrichment analysis (e.g., KEGG, GO terms). Use bioinformatics tools like STRING-DB to reconstruct interaction networks and prioritize key nodes for functional validation .

Q. How can researchers address off-target effects when using this compound in kinase studies?

  • Employ orthogonal assays (e.g., thermal shift assays) to confirm direct binding to FGFR1.
  • Use isoform-specific inhibitors (e.g., PD-173074 for FGFR1) as comparators.
  • Combine with CRISPR/Cas9-mediated FGFR knockout to isolate on-target phenotypes .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) is standard for IC50 determination. For insulin secretion data , use two-way ANOVA to assess interaction between this compound concentration and glucolipotoxicity. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How should researchers design controls to mitigate bias in this compound studies?

  • Include vehicle controls (DMSO concentration-matched to treatment groups).
  • Use dual FGFR inhibitors (e.g., PD-173074) to confirm FGFR-specific effects.
  • Blind experimenters to treatment conditions during data collection/analysis .

Q. What strategies improve the translational relevance of this compound preclinical data?

  • Test this compound in patient-derived organoids or xenografts with defined FGFR expression levels.
  • Correlate in vitro IC50 values with plasma/tissue drug concentrations in animal models.
  • Use pharmacodynamic biomarkers (e.g., serum FGF-23 levels) to monitor target modulation in vivo .

特性

IUPAC Name

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVMEJKNLUWFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416145
Record name 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192705-80-9
Record name N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192705-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 161570
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192705-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-(2,6-dichlorophenyl)-N2 -(4-diethylamino-butyl)-pyrido[2,3-d]pyrimidine-2,7-diamine (25.0 g) from Example 53 in DMF (300 mL) was added 1 equivalent of 60% sodium hydride suspension (2.31 g). After stirring for approximately 2 hours at room temperature, one equivalent of phenyl isocyanate (5.72 g) was added and the reaction monitored by thin layer chromatography After approximately 24 hours, the solvent was removed in vacuo. The residue was dissolved in dichloromethane and this solution was washed several times, first with water and then a saturated solution of sodium chloride. The dichloromethane layer was dried with magnesium sulfate and concentrated in vacuo. Chromatography of the residue on silica gel eluting with ethyl acetate:ethanol:triethylamine (9:2:1), followed by crystallization from tert-butyl methyl ester gave 21.58 g of the title compound 1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea, ESMS (20/80 MeOH/CH3CN+0.1% AcOH): M+ +H=532; mp dec 157° C.
Name
6-(2,6-dichlorophenyl)-N2 -(4-diethylamino-butyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-161570
Reactant of Route 2
Reactant of Route 2
PD-161570
Reactant of Route 3
Reactant of Route 3
PD-161570
Reactant of Route 4
Reactant of Route 4
PD-161570
Reactant of Route 5
Reactant of Route 5
PD-161570
Reactant of Route 6
Reactant of Route 6
PD-161570

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。